1,4-Bis(undecyloxy)benzene
Description
Properties
CAS No. |
857579-51-2 |
|---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1,4-di(undecoxy)benzene |
InChI |
InChI=1S/C28H50O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h21-24H,3-20,25-26H2,1-2H3 |
InChI Key |
BVLJUAMTLCFREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Undecyloxy Benzene and Analogous Systems
Classic Alkylation Approaches for Aryl Ethers
The most direct and widely employed method for the synthesis of 1,4-bis(undecyloxy)benzene is the Williamson ether synthesis. This classic SN2 reaction involves the alkylation of a phenoxide with an alkyl halide. In the context of 1,4-bis(undecyloxy)benzene, hydroquinone (B1673460) is typically used as the aryl precursor. The reaction proceeds by the deprotonation of both hydroxyl groups of hydroquinone by a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to form the corresponding diphenoxide. This is followed by the nucleophilic attack of the phenoxide ions on an undecyl halide, most commonly 1-bromoundecane. researchgate.netacs.orgrsc.org
The choice of solvent is crucial for the efficiency of the Williamson ether synthesis. acs.org Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive. rsc.org The reaction temperature is typically elevated to facilitate the reaction, often in the range of 50-100 °C. rsc.org While this method is robust for symmetrical dialkoxybenzenes, the synthesis of non-symmetrical analogs via partial alkylation of hydroquinone can be challenging, often resulting in a mixture of the desired mono-alkylated product, the di-alkylated product, and unreacted hydroquinone. researchgate.net
Table 1: Examples of Williamson Ether Synthesis for Dialkoxybenzenes
| Aryl Precursor | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydroquinone | 1-Bromoundecane | K2CO3 | Acetone | ~90% (estimated) | researchgate.net |
| 4-Ethoxyphenol | 1-Bromohexane | K2CO3 | Acetone | 90% | researchgate.net |
| 4-Methoxyphenol | Propargyl bromide | K2CO3 | Acetone | Not specified | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions in Benzene (B151609) Functionalization
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the benzene ring in 1,4-dialkoxybenzene systems, enabling the synthesis of a wide array of derivatives with tailored electronic and physical properties. These methods are particularly valuable for the construction of conjugated polymers and complex molecular architectures.
Sonogashira Coupling for Ethynyl-Substituted Derivatives
The Sonogashira coupling reaction is a cornerstone for the synthesis of ethynyl-substituted aromatic compounds. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of 1,4-bis(undecyloxy)benzene analogs, di-halogenated dialkoxybenzenes, such as 1,4-diiodo-2,5-dialkoxybenzene, serve as key building blocks. rsc.orguma.pt The reaction with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI) in a suitable solvent like triethylamine, leads to the formation of 1,4-dialkoxy-2,5-diethynylbenzene derivatives. These monomers are pivotal for the synthesis of conjugated polymers with applications in organic electronics.
Table 2: Sonogashira Coupling for the Synthesis of Diethynyl-Dialkoxybenzene Derivatives
| Aryl Halide | Alkyne | Catalyst System | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 1,4-Diethoxy-2,5-diiodobenzene | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI | Triethylamine/Toluene | 1,4-Diethoxy-2,5-bis(trimethylsilylethynyl)benzene | uma.pt |
| 1,4-Di(eicosyloxy)-2,5-diiodobenzene | Phenylacetylene | Pd(PPh3)4, CuI | Triethylamine/Toluene | 1,4-Di(eicosyloxy)-2,5-bis(phenylethynyl)benzene | rsc.org |
Stille Cross-Coupling for Polymeric Architectures
The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide, is a versatile method for the formation of carbon-carbon bonds and has been extensively used in polymer chemistry. libretexts.orgwikipedia.orguga.eduorganic-chemistry.org For the synthesis of polymeric architectures based on 1,4-dialkoxybenzene, di-stannylated or di-halogenated dialkoxybenzene monomers are typically employed. For instance, the polymerization of a dibromo-dialkoxybenzene monomer with a distannyl-aromatic comonomer can lead to the formation of well-defined conjugated polymers. The reaction conditions, including the choice of palladium catalyst and ligands, can significantly influence the molecular weight and properties of the resulting polymer.
Direct C-H Arylation Polymerization for Conjugated Systems
In recent years, direct C-H arylation polymerization (DArP) has gained prominence as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers. ikm.org.myresearchgate.netacs.orgmdpi.com This method avoids the need for pre-functionalized organometallic reagents by directly coupling C-H bonds with C-X bonds (where X is a halide). For example, the polymerization of a 1,4-dialkoxybenzene with a di-halogenated aromatic comonomer in the presence of a palladium catalyst and a suitable base can yield high molecular weight conjugated polymers. acs.org The regioselectivity of the C-H activation is a critical aspect of this methodology.
Table 3: Direct C-H Arylation Polymerization of 1,4-Dialkoxybenzene Derivatives
| 1,4-Dialkoxybenzene Monomer | Comonomer | Catalyst System | Polymer | Reference |
|---|---|---|---|---|
| 1,4-Bis(octyloxy)benzene | 4,7-Bis(5-bromo-4-fluorothiophen-2-yl)-2,1,3-benzothiadiazole | Pd2(dba)3, P(o-OMeC6H4)3 | Fluorinated D-A Copolymer | acs.org |
| 1,4-Bis(dodecyloxy)benzene | 4,7-Bis(thiophen-2-yl)benzo[c] ikm.org.myresearchgate.netdntb.gov.uathiadiazole | Not specified | D-A Polymer | researchgate.net |
Oxidative Polymerization for Conjugated Poly-ynes
Oxidative polymerization is a powerful technique for the synthesis of conjugated polymers, particularly poly-ynes. iastate.eduresearchgate.netdntb.gov.ua This method typically involves the coupling of terminal diynes in the presence of an oxidant, often a copper(I) salt in the presence of an amine and oxygen (Hay coupling). For instance, the oxidative polymerization of 1,4-diethynylbenzene, a close structural analog of diethynyl-dialkoxybenzene derivatives, can produce highly conjugated poly(phenylene butadiynylene). iastate.edu The reaction can be carried out in solution or within the confined spaces of mesoporous materials to control the alignment and conjugation length of the resulting polymer. iastate.edu This methodology is directly applicable to the polymerization of 1,4-dialkoxy-2,5-diethynylbenzene monomers to create functional poly-yne materials.
Modular Synthetic Pathways for Advanced Functionalization
Modular synthetic strategies offer a versatile and powerful approach to construct complex, functional molecules and supramolecular assemblies from simpler building blocks. In the context of 1,4-dialkoxybenzene systems, modular approaches have been successfully employed to create sophisticated architectures such as copillar[n]arenes. thieme-connect.com These macrocyclic compounds are synthesized through the co-oligomerization of different 1,4-dialkoxybenzene monomers. By carefully selecting the monomers and controlling the reaction conditions, it is possible to generate a variety of copillar dntb.gov.uaarenes with different functionalities and substitution patterns. thieme-connect.com This modularity allows for the fine-tuning of the host-guest properties and self-assembly behavior of these macrocycles.
Another example of a modular approach is the stepwise construction of polymer-supported catalysts, where a 1,4-dialkoxybenzene unit can be incorporated as a rigid spacer within a larger polymeric structure. acs.org This allows for the precise placement of functional groups and the creation of well-defined catalytic environments.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,4-Bis(undecyloxy)benzene, both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, confirming the presence and connectivity of the aromatic core, the ether linkages, and the long alkyl chains.
In the ¹H NMR spectrum, the symmetry of the molecule is immediately apparent. The four protons on the benzene (B151609) ring are chemically equivalent due to the para-substitution and fast conformational rotation of the undecyloxy groups. This results in a sharp singlet at approximately 6.8 ppm. The protons of the undecyloxy chains show distinct signals corresponding to their position relative to the oxygen atom. The methylene (B1212753) protons directly attached to the ether oxygen (Ar-O-CH₂-) typically appear as a triplet around 3.9 ppm. The rest of the methylene protons in the alkyl chains produce a complex multiplet in the region of 1.2-1.8 ppm, while the terminal methyl protons (CH₃) give rise to a characteristic triplet at approximately 0.9 ppm.
The ¹³C NMR spectrum provides further confirmation of the structure. The aromatic carbons show two distinct signals due to the molecule's symmetry: one for the two carbons bearing the undecyloxy groups (C-O) around 153 ppm, and another for the four carbons bearing hydrogen atoms (C-H) around 115 ppm. The carbon of the methylene group attached to the oxygen (Ar-O-CH₂-) resonates at about 68 ppm. The remaining carbons of the undecyl chains appear in the 22-32 ppm range, with the terminal methyl carbon appearing at the most upfield position, around 14 ppm.
While specific spectral data for 1,4-Bis(undecyloxy)benzene is not widely published, the expected chemical shifts can be reliably estimated from closely related, well-characterized analogues such as 1,4-bis(decyloxy)benzene (B138780) and 1,4-bis(dodecyloxy)benzene. semanticscholar.org
Table 1: Estimated ¹H and ¹³C NMR Spectral Data for 1,4-Bis(undecyloxy)benzene (Data estimated based on analogues)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic H | 6.8 (s, 4H) | - |
| Aromatic C-O | - | 153.2 |
| Aromatic C-H | - | 115.4 |
| -O-CH₂- | 3.9 (t, 4H) | 68.6 |
| -O-CH₂-CH₂- | 1.8 (quint, 4H) | 29.4 |
| -(CH₂)₈- | 1.5-1.2 (m, 32H) | 31.9, 29.6, 29.3, 26.1, 22.7 |
| -CH₃ | 0.9 (t, 6H) | 14.1 |
s = singlet, t = triplet, quint = quintet, m = multiplet
Mass Spectrometry for Molecular Structure Confirmation (e.g., HRMS, MALDI-TOF MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For 1,4-Bis(undecyloxy)benzene (C₂₈H₅₀O₂), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is a definitive method for molecular formula confirmation.
The calculated exact mass for the neutral molecule is 418.37598 u. In HRMS analysis, the compound is typically ionized, for instance by forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For the protonated molecule [C₂₈H₅₁O₂]⁺, the calculated exact mass would be 419.38326 u. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous evidence for the compound's elemental composition.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another technique suitable for the analysis of this compound, particularly in the context of materials science where it might be part of a larger assembly or polymer. rsc.org MALDI-TOF is known for its ability to analyze large molecules with minimal fragmentation, providing a clear signal for the molecular ion. rsc.org The spectrum would be expected to show a prominent peak corresponding to the molecular ion, possibly with adducts from the matrix or salts used in the preparation.
Infrared Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule's functional groups. The IR spectrum of 1,4-Bis(undecyloxy)benzene displays characteristic absorption bands that confirm its key structural features.
The most prominent bands include:
C-H Stretching: Aliphatic C-H stretching vibrations from the undecyl chains appear as strong, sharp bands in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching is observed as a weaker band above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of medium to sharp bands in the 1500-1610 cm⁻¹ region. A particularly strong band around 1510 cm⁻¹ is characteristic of para-substituted benzene rings.
Asymmetric C-O-C Stretching: A strong, characteristic absorption band corresponding to the asymmetric stretching of the aryl-alkyl ether linkage appears around 1245 cm⁻¹.
Symmetric C-O-C Stretching: The symmetric stretch of the ether group is typically found as a weaker band near 1020-1050 cm⁻¹. ru.nl
Out-of-Plane C-H Bending: A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending for the two adjacent hydrogen atoms on the para-substituted benzene ring.
Table 2: Characteristic Infrared Absorption Bands for 1,4-Bis(undecyloxy)benzene
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1580 - 1610, 1510 | Medium to Strong |
| Asymmetric Ar-O-C Stretch | ~1245 | Strong |
| Symmetric Ar-O-C Stretch | ~1040 | Medium |
| Para-substituted C-H Bend | ~830 | Strong |
X-ray Diffraction Studies for Solid-State Molecular Packing and Crystal Structure
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For molecules like 1,4-Bis(undecyloxy)benzene, XRD reveals how the interplay between the rigid aromatic cores and the flexible alkyl chains dictates the crystal packing.
A typical XRD analysis would provide the following information:
Crystal System: The basic geometry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group: The set of symmetry operations that describe the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The precise conformation of the undecyloxy chains (e.g., all-trans or containing gauche defects) and their orientation relative to the benzene ring.
Such structural information is crucial for understanding the anisotropic properties of the material, which is particularly relevant for applications in liquid crystals and organic electronics.
Thermal Analysis for Phase Transition Behavior (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. semanticscholar.org It is used to detect and quantify thermal transitions such as melting, crystallization, and liquid crystal phase transitions.
For long-chain molecules like 1,4-Bis(undecyloxy)benzene, DSC is essential for characterizing their thermotropic behavior. It is highly probable that this compound exhibits liquid crystalline properties, similar to other 1,4-dialkoxybenzenes with long alkyl chains. A typical DSC thermogram would likely show multiple endothermic peaks upon heating. researchgate.net
The first peak at a lower temperature would correspond to the melting of the crystalline solid into a liquid crystalline phase (e.g., a smectic or nematic phase).
A second, smaller peak at a higher temperature would represent the transition from the liquid crystalline phase to the isotropic (disordered) liquid, known as the clearing point.
The temperatures of these peaks (Tₘ for melting, Tᵢ for clearing) and the associated enthalpy changes (ΔH) provide critical information about the thermal stability and the nature of the ordered phases. For example, the DSC thermogram for the closely related 1,4-bis(dodecyloxy)benzene shows a melting transition from a crystal to a smectic C phase, followed by a transition to a nematic phase, and finally to an isotropic liquid. This complex behavior highlights the rich phase science of these materials.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Frontier Orbitals (e.g., HOMO-LUMO Energy Levels)
Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,4-bis(undecyloxy)benzene. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they determine the material's electronic and optical properties, such as its electron-donating ability and its electrochemical and optical band gaps.
The 1,4-dialkoxybenzene moiety is well-established as a strong electron-donating unit in conjugated organic materials. researchgate.netmdpi.com The oxygen atoms of the alkyloxy chains possess lone pairs of electrons that effectively increase the electron density of the central benzene (B151609) ring through resonance, thereby raising the energy of the HOMO level. This makes the molecule a good electron donor (p-type material).
Theoretical calculations, primarily using Density Functional Theory (DFT), on various polymers incorporating 1,4-dialkoxybenzene units consistently show this effect. For instance, in copolymers designed for organic electronics, the HOMO energy level attributed to the 1,4-dialkoxyphenylene segment is typically calculated to be in the range of -5.3 eV to -5.5 eV. mdpi.comsemanticscholar.org The LUMO level, in contrast, is more dependent on the acceptor moieties that the dialkoxybenzene is paired with in a polymer structure. For the isolated molecule, the LUMO is expected to be localized primarily on the benzene ring, with the HOMO-LUMO gap defining its fundamental electronic transition.
The long undecyloxy chains (–O(CH₂)₁₀CH₃) have a minimal direct electronic effect on the frontier orbitals of the core phenyl ring compared to the ether oxygen. Their primary role is to enhance solubility and influence solid-state packing.
Table 4.1: Representative Frontier Orbital Energies for Polymers Containing 1,4-Dialkoxybenzene Moieties
| Polymer/System | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| PEHONDTBT¹ | DFT | -5.31 | -3.17 | 2.14 |
| P1 (DPP-based polymer)² | DFT | -5.13 | -3.82 | 1.31 |
| Generic 1,4-dialkoxyphenylene CPs³ | Cyclic Voltammetry/DFT | ~ -5.44 | ~ -3.2 | ~ 2.24 |
¹ Polymer containing 1,4-dialkoxyphenylene and fluorinated dithieno-2,1,3-benzothiadiazole. researchgate.net ² DPP-based polymer where the reported HOMO/LUMO values were corrected to be in better agreement with literature. semanticscholar.org ³ General value reported for 1,4-dialkoxyphenylene-based conjugated polymers. mdpi.com
Density Functional Theory (DFT) for Molecular Geometry Optimization and Property Prediction
Density Functional Theory (DFT) is the workhorse of computational chemistry for predicting the ground-state geometry of molecules like 1,4-bis(undecyloxy)benzene. sci-hub.seuni-tuebingen.de An optimized molecular geometry is crucial as it is the starting point for accurately predicting a wide range of properties, including electronic structure, vibrational frequencies, and charge transport parameters.
For 1,4-bis(undecyloxy)benzene, geometry optimization would reveal several key structural features:
Planarity of the Core : The central benzene ring with the two ether oxygen atoms tends to be largely planar to maximize π-conjugation.
Conformation of Alkoxy Chains : The two long undecyl chains are highly flexible and can adopt numerous conformations. In theoretical calculations of an isolated molecule, they typically adopt an extended, all-trans conformation to minimize steric hindrance. In the solid state, these chains play a critical role in determining the crystal packing and intermolecular distances.
Bond Lengths and Angles : DFT calculations can predict specific bond lengths and angles. The C-O bonds of the ether linkages and the C-C bonds within the aromatic ring are of particular interest as they influence the electronic coupling within the molecule.
DFT calculations on related 1,4-bis(dodecyloxy)benzene and its derivatives have been employed to understand the optimized geometries of monomers before simulating polymerization reactions. uni-tuebingen.deresearchgate.net These calculations confirm the electron-rich nature of the benzene ring and provide the structural data needed for further property simulations. sci-hub.se
Table 4.2: Typical Predicted Geometric Parameters for a 1,4-Dialkoxybenzene Core
| Parameter | Description | Typical DFT-Predicted Value |
| C-C (aromatic) | Carbon-carbon bond length in the benzene ring | ~ 1.39 - 1.41 Å |
| C-O | Carbon-oxygen bond length of the ether | ~ 1.36 - 1.37 Å |
| O-C (alkyl) | Oxygen-carbon bond length to the alkyl chain | ~ 1.43 - 1.44 Å |
| C-O-C | Bond angle of the ether linkage | ~ 118° - 120° |
Note: These are generalized values based on DFT calculations of similar alkoxybenzene structures.
Theoretical Modeling of Optical and Photophysical Characteristics
Theoretical modeling is essential for interpreting and predicting the optical properties of 1,4-bis(undecyloxy)benzene, such as its absorption and emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for simulating excited states and predicting UV-visible absorption spectra.
The primary electronic transition of interest is the HOMO to LUMO transition, which corresponds to a π-π* excitation within the benzene ring. This transition governs the lowest energy absorption peak in the UV-Vis spectrum. For 1,4-dialkoxybenzene derivatives, this absorption typically occurs in the ultraviolet region.
Theoretical studies on related oligo(phenyleneethynylene)s with long alkyloxy side chains, such as 1,4-bis(dodecyloxy)-2,5-bis(phenylethynyl)benzene, have shown that while the absorption and emission in dilute solutions are straightforward, the solid-state photophysical properties are complex. researchgate.netresearchgate.net In the solid state, intermolecular interactions (e.g., π-π stacking) can lead to the formation of aggregates (like J-aggregates), which cause significant red-shifts in the fluorescence spectra. researchgate.net Theoretical models can help correlate these spectral shifts with specific molecular packing arrangements and intermolecular distances obtained from crystal structure data. researchgate.net
Furthermore, calculations on polymers containing 1,4-dialkoxybenzene have been used to determine the optical band gap (Egopt), which is often compared with the electrochemical band gap derived from HOMO/LUMO levels. researchgate.netresearchgate.net
Simulation of Charge Transport Phenomena
1,4-Bis(undecyloxy)benzene, as an electron-rich molecule, is a candidate for use in hole-transporting layers in organic electronic devices. researchgate.net Simulating charge transport in such organic materials is a multiscale challenge that bridges quantum chemistry with materials science.
The process is typically modeled as a "hopping" mechanism, where a charge (in this case, a hole) moves between adjacent molecules in the solid state. The rate of this hopping is governed by two key parameters, both of which can be calculated computationally:
Reorganization Energy (λ) : This is the energy required to relax the geometry of a molecule when it changes its charge state (from neutral to cationic and back). A lower reorganization energy is desirable for efficient charge transport. DFT is used to calculate the geometries and energies of both the neutral and charged species to determine λ.
Transfer Integral (or Electronic Coupling, V) : This parameter quantifies the strength of the electronic interaction between two adjacent molecules. It is highly sensitive to the relative distance and orientation of the molecules. The transfer integral is calculated for molecular pairs taken from a predicted or experimentally determined crystal structure.
While direct charge transport simulations for 1,4-bis(undecyloxy)benzene are not available, the theoretical framework is well-established. Studies on related hole transport materials show that DFT calculations are the first step in deriving these parameters. researchgate.net The long, flexible undecyloxy chains would be expected to significantly influence the solid-state morphology, which in turn dictates the intermolecular distances and orientations, making the prediction of charge mobility a complex interplay between molecular properties and crystal packing.
Liquid Crystalline Behavior and Mesophase Engineering
Design Principles for Mesogenic Systems Incorporating Dialkoxybenzene Cores
The design of liquid crystalline materials based on dialkoxybenzene cores is guided by several key principles aimed at controlling the formation and stability of mesophases. The primary components of these mesogenic molecules are a rigid core and flexible terminal groups. researchgate.net
Rigid Core: The 1,4-disubstituted benzene (B151609) ring in 1,4-Bis(undecyloxy)benzene serves as the rigid, aromatic core. This core provides the necessary structural anisotropy, a prerequisite for liquid crystalline behavior. The linearity of the para-substituted ring helps in maintaining the rod-like shape of the molecule. researchgate.net The polarizability of this aromatic core is a significant factor in increasing the stability of the mesophase. researchgate.net
Flexible Terminal Chains: The undecyloxy chains attached to the benzene core are the flexible components. These alkoxy chains play a crucial role in modulating the melting point and influencing the type of mesophase formed. The flexibility of these chains helps to lower the melting point from that of the rigid core alone, allowing the liquid crystalline phase to exist at accessible temperatures.
Intermolecular Interactions: The stability of the mesophase is highly dependent on the balance of intermolecular forces. These include end-to-end and side-to-side interactions between the molecules. researchgate.net Van der Waals forces between the alkyl chains and π-π stacking interactions between the aromatic cores are the dominant forces that drive the self-assembly into ordered liquid crystalline structures.
Influence of Alkoxy Chain Length and Substitution Patterns on Mesophase Formation
The length of the alkoxy chains and their substitution pattern on the benzene ring have a profound impact on the mesomorphic properties of dialkoxybenzene derivatives.
For the homologous series of 1,4-dialkoxybenzenes, the length of the alkyl chains is a determining factor for the type and stability of the mesophase. Generally, as the chain length increases, there is a tendency to favor the formation of more ordered smectic phases over the nematic phase. This is because longer chains lead to stronger intermolecular van der Waals interactions, promoting a layered smectic structure. Shorter chain homologues in similar systems often exhibit only a nematic phase or are non-mesogenic. As the chain length increases, smectic phases can appear, and their stability range often widens. researchgate.net
The substitution pattern is equally critical. The 1,4- (para) substitution pattern, as seen in 1,4-Bis(undecyloxy)benzene, results in a linear, rod-like molecule that is highly conducive to the formation of calamitic liquid crystal phases. In contrast, 1,2- (ortho) or 1,3- (meta) substitution patterns would disrupt this linearity, making the formation of such mesophases less likely.
Lateral substitution on the benzene ring can also significantly alter mesomorphic behavior. The introduction of lateral substituents can increase the width of the molecule, thereby reducing the aspect ratio and potentially destabilizing the mesophase or lowering the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). biointerfaceresearch.com
Characterization of Liquid Crystalline Phases (e.g., Nematic, Smectic, Columnar)
The identification and characterization of the liquid crystalline phases exhibited by compounds like 1,4-Bis(undecyloxy)benzene are typically carried out using a combination of experimental techniques. The primary phases observed in calamitic liquid crystals are the nematic, smectic, and, in some cases, columnar phases.
Nematic (N) Phase: In the nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack long-range positional order, so their centers of mass are randomly distributed, allowing them to flow like a liquid. berkeley.edu
Smectic (Sm) Phase: The smectic phases are more ordered than the nematic phase. In addition to orientational order, the molecules are arranged in layers. Different types of smectic phases exist, such as Smectic A (SmA), where the molecules are perpendicular to the layer planes, and Smectic C (SmC), where they are tilted.
Columnar (Col) Phases: While more common in disc-like molecules, some calamitic systems can form columnar phases where the molecules aggregate into columns, and these columns then pack into a two-dimensional lattice. doi.org
The transitions between these phases occur at specific temperatures and can be detected by methods like differential scanning calorimetry (DSC), which measures the heat flow associated with phase transitions. mdpi.com
Polarized optical microscopy (POM) is a primary and indispensable tool for identifying liquid crystalline phases. gantep.edu.trut.ee This technique utilizes polarized light to observe the unique optical textures that are characteristic of different mesophases. microscopyu.com When a liquid crystal sample is placed between two crossed polarizers, the anisotropic nature of the material causes it to be birefringent, meaning it refracts light differently depending on the polarization and propagation direction of the light. gantep.edu.trmicroscopyu.com This birefringence results in the appearance of distinct patterns of light and color, known as textures.
For instance, the nematic phase is often identified by its "thread-like" (schlieren) or "marbled" texture. mdpi.com Smectic phases exhibit different characteristic textures, such as the "focal-conic fan" texture for SmA and the "broken focal-conic" texture for SmC. mdpi.com By observing these textures as the sample is heated and cooled, the type of mesophase and the transition temperatures can be determined. mdpi.com
Wide-Angle X-ray Diffraction (WAXD) provides more detailed structural information about the arrangement of molecules within the liquid crystalline phases. mdpi.com This technique involves directing a beam of X-rays at the sample and measuring the scattering pattern.
In the nematic phase, WAXD patterns typically show a diffuse outer ring, which corresponds to the average distance between neighboring molecules (related to their width). In smectic phases, in addition to the diffuse outer ring, one or more sharp, low-angle diffraction peaks are observed. These sharp peaks are indicative of the layered structure and their position can be used to calculate the layer spacing. For columnar phases, the WAXD pattern would show reflections corresponding to the two-dimensional lattice of the columns. doi.org
Polarized Optical Microscopy (POM) for Textural Analysis
Reactive Mesogens and Polymerizable Liquid Crystals
Reactive mesogens (RMs) are liquid crystal monomers that contain polymerizable functional groups. dakenchem.com These molecules, which can be based on structures like 1,4-dialkoxybenzenes, combine the self-assembly properties of liquid crystals with the ability to be polymerized into a stable network. dakenchem.com By introducing polymerizable groups, such as acrylates or vinyl groups, onto the ends of the alkoxy chains of a molecule like 1,4-Bis(undecyloxy)benzene, it can be transformed into a reactive mesogen. mdpi.comsynthon-chemicals.com
The process typically involves aligning the reactive mesogens in their liquid crystalline phase using an external stimulus like an electric field or a specially treated surface. Once the desired alignment is achieved, the material is exposed to UV radiation or heat, which initiates the polymerization reaction. dakenchem.com This "fixes" the liquid crystalline order into a solid polymer film. The resulting polymer network retains the anisotropic properties of the liquid crystal phase, such as birefringence. dakenchem.com
These polymerizable liquid crystals are crucial for a variety of applications, including the manufacturing of optical films for displays (LCDs and OLEDs), polarizers, and other optical components. dakenchem.comwhiterose.ac.uk The ability to create solid materials with a precisely controlled, ordered molecular structure at the nanoscale is a key advantage of this technology. semanticscholar.org
Polymer Chemistry: Monomer Applications and Conjugated Polymer Synthesis
Monomer Applications in High-Performance Polymer Synthesis (e.g., Polyimides)
Derivatives of 1,4-dialkoxybenzene are utilized as monomers in the synthesis of high-performance polymers such as polyimides. For instance, 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) has been used to create a series of semicrystalline polyimides. nih.govmdpi.com These polyimides are synthesized through polycondensation with various diamines. nih.govmdpi.com The resulting polymers exhibit excellent thermal stability and mechanical properties. nih.govmdpi.com
For example, polyimides derived from HQDPA and specific diamines like 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPEQ) show significant recrystallization ability from the melt, a crucial property for melt-processable polymers. nih.govmdpi.com These materials also demonstrate high thermo-oxidative stability, with a 5% weight loss temperature exceeding 500 °C, and robust mechanical characteristics including high tensile moduli and strengths. nih.gov The incorporation of ether linkages and other flexible groups in the polymer backbone, often a feature of monomers derived from dialkoxybenzenes, can lead to polyimides with lower glass transition temperatures, which is beneficial for processing. titech.ac.jp
Another example involves the synthesis of fluorinated polyimides from an unsymmetrical diamine, 1,4-(2′-trifluoromethyl-4′,4″-diaminodiphenoxy)benzene, which starts from hydroquinone (B1673460). researchgate.net These polyimides exhibit good solubility in common solvents, excellent thermal stability, and desirable mechanical and dielectric properties, making them suitable for microelectronic applications. researchgate.net Additionally, 1,4-bis((4-aminophenoxy)methyl)benzene has been identified as a potential monomer for creating polymeric materials. researchgate.net
Table 1: Thermal and Mechanical Properties of Semicrystalline Polyimides Based on HQDPA
| Polyimide (Diamine Used) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| PI-1 (TPER) | 190 °C | 331 °C and 350 °C | 2.0 | 85 | 18 |
| PI-2 (TPEQ) | 214 °C | 388 °C | 3.3 | 105 | 5 |
| PI-3 (4,4'-ODA) | - | - | 2.5 | 95 | 6 |
| PI-4 (BAPB) | - | - | 2.8 | 90 | 5 |
Data sourced from nih.gov
Synthesis of Conjugated Polymers and Oligomers Featuring Dialkoxybenzene Units
The 1,4-dialkoxybenzene moiety is a common electron-donating unit incorporated into the backbone of conjugated polymers to tune their electronic and optical properties. mdpi.comacademie-sciences.fr The long alkyl chains, such as undecyloxy groups, are crucial for ensuring solubility in organic solvents, which is essential for solution-based processing techniques. academie-sciences.fr
Poly(arylene ethynylene)s and Poly-ynes
Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers known for their interesting optical and electronic properties. researchgate.netbohrium.com The synthesis of PAEs often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between diiodo- and diethynyl-substituted aromatic monomers. researchgate.netbohrium.com 1,4-Bis(undecyloxy)benzene can be functionalized to serve as either the diiodo- or diethynyl-monomer. For instance, 1,4-diiodo-2,5-bis(octyloxy)benzene (B132109) and 1,4-diethynyl-2,5-bis(octyloxy)benzene (B3322776) are common monomers in PAE synthesis. researchgate.netbeilstein-journals.org
These polymers exhibit properties like electroluminescence. bohrium.com The introduction of electron-donating alkoxy groups to the central phenylene ring can lead to a red-shift in the maximum absorption and emission wavelengths of the resulting materials. tandfonline.com
Furthermore, conjugated poly-ynes can be synthesized through the chemical oxidative polymerization of monomers like 1,4-bis(dodecyloxy)-2,5-diethynylbenzene. researchgate.netuits.edu.bd These poly-ynes can form composites with palladium, which have shown catalytic activity in reactions like the Sonogashira coupling. researchgate.net
Copolymers as Hole Transport Materials
Copolymers incorporating 1,4-dialkoxybenzene units have been investigated as hole transport materials (HTMs) in organic electronic devices, particularly in perovskite solar cells. sci-hub.seresearchgate.net The dialkoxybenzene moiety acts as an electron-rich (donor) unit in donor-acceptor (D-A) type copolymers. researchgate.net
The synthesis of these copolymers can be achieved through methods like direct C-H arylation polymerization, which is considered a more straightforward and facile approach compared to traditional cross-coupling reactions like Stille or Suzuki couplings. researchgate.net For example, copolymers have been synthesized using 1,4-dibromo-2,5-bis(dodecyloxy)benzene as a monomer. researchgate.net These polymers often exhibit high solubility and higher-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which is a desirable characteristic for efficient hole injection and transport in solar cell devices. researchgate.net The development of dopant-free polymeric HTMs is a significant area of research, as it can improve the long-term stability of perovskite solar cells. rsc.orgunito.it
Table 2: Properties of a Conjugated Copolymer for Hole Transport
| Property | Value |
|---|---|
| Number-average molecular weight (Mn) | 5400–8800 g/mol |
| Electrochemical reduction peak | -2.3 to -2.6 V vs Ag+/Ag |
| Photoluminescence emission peak (in solution) | 412–434 nm (strong blue) |
Data sourced from researchgate.net
Cross-linking Reactions and Network Formation in Polymer Systems
Cross-linking is a critical process for enhancing the mechanical properties and thermal stability of polymers. In the context of polymers derived from 1,4-dialkoxybenzene, cross-linking can be introduced to form robust networks. For instance, in the synthesis of poly(p-phenylene ethynylene) networks, a tribromo-substituted monomer can be used as a cross-linker along with diiodo- and diethynyl-substituted dialkoxybenzene monomers. researchgate.net This approach allows for the creation of materials with varying cross-link densities. researchgate.net
The resulting cross-linked polymers can be processed into films. researchgate.net Another strategy involves synthesizing these cross-linked polymers as spherical particles that can be processed from dispersions. researchgate.net The introduction of cross-links can have significant benefits for intermolecular charge transfer if the polymer architecture is carefully designed. researchgate.net Mechanochemical methods, such as solvent-free Friedel–Crafts alkylation, can also be employed to create hyper-crosslinked polymers from aromatic monomers, resulting in materials with high surface areas and porosity. beilstein-journals.org These reactions create aliphatic connections between the monomer units. beilstein-journals.org
Investigation of Film-Forming Properties of Polymer Precursors
The ability of a polymer to form a high-quality thin film is crucial for its application in electronic and optoelectronic devices. The long alkoxy chains of 1,4-bis(undecyloxy)benzene play a vital role in imparting good solubility and film-forming properties to the polymers derived from it. bohrium.comtandfonline.com
Polymers containing dialkoxybenzene units have been shown to be soluble in common chlorinated solvents and possess good film-forming capabilities. bohrium.com For instance, certain poly(aryleneethynylene)s based on diketopyrrolopyrrole and dialkoxybenzene units form deep blue solutions and can be processed into thin films that exhibit red fluorescence. bohrium.com The quality of the film can be influenced by processing conditions such as annealing, which can lead to a red-shift in the absorption spectra of the polymer films. bohrium.com The investigation of film-forming properties often involves evaluating characteristics such as drying time, cosmetic attractiveness, and integrity of the film on a substrate. nih.gov
Supramolecular Chemistry and Self Assembly Phenomena
Non-Covalent Interactions in 1,4-Bis(undecyloxy)benzene Based Systems
The self-assembly of systems based on 1,4-bis(alkoxy)benzene is primarily governed by a combination of weak, non-covalent interactions. While the long alkyl chains provide van der Waals forces and influence solubility, the aromatic core is central to more specific interactions.
π-Stacking: The aromatic benzene (B151609) rings can interact through π-π stacking, where the electron-rich π-orbitals of adjacent molecules align. This interaction is a key driving force for the one-dimensional stacking of these molecules into columns or fibers. Studies on related aromatic systems show that parallel-displaced orientations are often preferred to minimize repulsion and maximize attraction. scirp.orguva.es The stacking energy and geometry are sensitive to the electronic nature of the aromatic core and the steric hindrance from the side chains. scirp.org
Hydrogen Bonding: While 1,4-bis(undecyloxy)benzene itself lacks strong hydrogen bond donors, derivatives that incorporate functional groups like amides, carboxylic acids, or pyridyls can form robust and directional hydrogen bonds. researchgate.netnih.gov For instance, bis[alkoxybenzoyl]semicarbazides, which feature multiple hydrogen bond donors and acceptors, are highly effective organogelators due to the formation of extensive hydrogen-bonded networks. uni-osnabrueck.de Similarly, the solid-state assembly of 1,4-bis(2-carboxybenzyloxy)benzene is dominated by carboxylic acid dimer formation. rsc.org
Other Interactions: Weaker interactions, such as C-H⋯π and C-H⋯O bonds, also play a crucial role in consolidating the final supramolecular architecture. researchgate.netnih.gov In polymers containing dialkoxyphenylene units, non-covalent S⋯O and S⋯H–C interactions can enforce main-chain planarity, leading to highly ordered structures. rsc.org The interplay of these varied interactions dictates the final morphology and properties of the assembled material.
Table 1: Key Non-Covalent Interactions in Alkoxybenzene-Based Systems
| Interaction Type | Description | Role in Self-Assembly | Example System |
| π-π Stacking | Attraction between aromatic rings of adjacent molecules. | Drives the formation of columnar or fibrous aggregates. | Phenol-water complexes, 2-Naphthalenethiol dimer scirp.orguva.es |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Creates strong, specific linkages, forming robust networks. | Bis[alkoxybenzoyl]semicarbazides, 1,4-bis(2-carboxybenzyloxy)benzene uni-osnabrueck.dersc.org |
| van der Waals | Weak forces arising from fluctuations in electron density, significant for long alkyl chains. | Contributes to the overall packing density and stability of the assembly. | Molecules with long alkyl chains like undecyloxy groups. |
| C-H···π/O | Weak hydrogen bonds involving C-H groups and π-systems or oxygen atoms. | Fine-tunes the molecular arrangement and consolidates the 3D structure. | 1,4-bis((4-aminophenoxy)methyl)benzene, Poly(1,4-(2-thienyl)-2,5-dialkoxyphenylene) researchgate.netrsc.org |
Formation of Organogels and Soft Matter Assemblies
Low-molecular-weight compounds like 1,4-bis(undecyloxy)benzene derivatives are known to act as organogelators, immobilizing large volumes of organic solvent at very low concentrations. uni-osnabrueck.deu-tokyo.ac.jp This gelation occurs when the gelator molecules self-assemble into a three-dimensional network of fibers that physically entraps the solvent. uni-osnabrueck.dersc.org
The process is typically thermoreversible; heating the gel provides enough energy to disrupt the non-covalent interactions and dissolve the network, resulting in a solution (sol). lookchem.com Upon cooling, the self-assembly process reoccurs, reforming the gel. lookchem.com The morphology of these fibrous networks, which can be observed using techniques like Scanning Electron Microscopy (SEM), often reveals long, entangled fibers with high aspect ratios. researchgate.net The efficiency of gelation and the properties of the resulting gel are highly dependent on the molecular structure of the gelator and the nature of the solvent. acs.org For example, bis(semicarbazide) derivatives with a 1,4-phenylene core are highly efficient gelators for non-polar organic liquids, forming gels at concentrations below 0.7 wt%. uni-osnabrueck.de
Nanopatterning of Supramolecular Architectures on Surfaces
The self-assembly of 1,4-bis(undecyloxy)benzene derivatives can be exploited to create highly ordered, two-dimensional (2D) patterns on solid surfaces. Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing these molecular-scale architectures. nih.gov When a solution of a suitable alkoxybenzene derivative is deposited onto a substrate like highly oriented pyrolytic graphite (B72142) (HOPG), the molecules spontaneously arrange into well-defined nanopatterns. nih.govnih.gov
For instance, studies on 1,4-bis(4-pyridylethynyl)-2,3-bis-dodecyloxy-benzene (PBP), a structural analogue, show the formation of large, highly ordered domains. nih.gov In these assemblies, the bright stripes observed in STM images correspond to the π-conjugated backbones, while the dark troughs are attributed to the interdigitated alkoxy chains. nih.gov By co-adsorbing these molecules with other "donor" or "acceptor" compounds, it is possible to fabricate a variety of hybrid nanopatterns. nih.govacs.org The final structure of these binary assemblies can be precisely controlled by adjusting the molar ratio of the components, leading to motifs with rectangular or rhombic symmetries. nih.gov This "bottom-up" approach to nanofabrication holds promise for the development of nanoelectronic and sensor devices. nih.gov
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The rigid structure of the benzene core and the ability to introduce reactive functional groups make 1,4-bis(undecyloxy)benzene derivatives excellent building blocks, or "linkers," for the construction of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs): COFs are porous polymers with a crystalline structure built entirely from light elements linked by strong covalent bonds. Derivatives such as 1,4-bis(dodecyloxy)-2,5-diethynyl-benzene can be used as monomers in the synthesis of 2D-COFs. cd-bioparticles.net These frameworks are synthesized by combining linkers with specific symmetries (e.g., C2 or C3) through reversible covalent bond formation, such as the creation of boronate esters or imines. mdpi.com The resulting materials have defined pore structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. acs.orgresearchgate.net
Metal-Organic Frameworks (MOFs): MOFs consist of metal ions or clusters connected by organic linkers. While 1,4-bis(undecyloxy)benzene itself is not a typical MOF linker, related molecules with coordinating groups (e.g., carboxylates, triazoles, tetrazoles) are widely used. For example, 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene and 1,4-bis(5-tetrazolyl)benzene have been used to build novel MOFs with various metal ions like Cu(II), Co(II), and Ag(I). nih.govresearchgate.net The geometry of the linker and the coordination preference of the metal ion dictate the topology and properties of the resulting framework. nih.govrsc.org
Table 2: 1,4-Benzene Derivatives as Linkers in Porous Frameworks
| Framework Type | Linker Example | Connecting Group | Resulting Structure |
| COF | 1,4-bis(dodecyloxy)-2,5-diethynyl-benzene cd-bioparticles.net | Ethynyl group (for polymerization) | 2D porous crystalline polymer |
| COF | 1,4-Benzenediboronic acid mdpi.com | Boronic acid | 2D sheets with hexagonal pores (boronate ester linkage) |
| MOF | 1,4-bis(imidazole-1-yl)benzene rsc.org | Imidazole | 3D framework with pcu topology |
| MOF | 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene nih.gov | Triazole | 1D and 3D coordination polymers |
| MOF | 1,4-bis(5-tetrazolyl)benzene researchgate.net | Tetrazole | Dense 3D metal-organic frameworks |
Supramolecular Polymer Gels
Supramolecular polymer gels are formed when polymer chains are cross-linked by non-covalent interactions rather than permanent covalent bonds. semanticscholar.org These interactions can include hydrogen bonding, host-guest interactions, or π-π stacking. semanticscholar.org This results in materials that combine the mechanical properties of polymers with the stimuli-responsive nature of supramolecular assemblies. rsc.org
Systems based on alkoxybenzene derivatives can be incorporated into such gels. For example, a supramolecular polymer gel can be formed through the self-inclusion complexing of a copillar researchgate.netarene (a macrocyclic host) with a suitable polymer guest in solution. lookchem.com The driving forces for such assemblies can include C-H···π interactions between the polymer and the cavity of the macrocycle. lookchem.com These gels often exhibit reversible gel-sol transitions in response to stimuli like temperature. lookchem.com Another approach involves creating a covalent polymer network within a pre-formed organogel, effectively embedding the supramolecular fibers into a polymer matrix. uni-osnabrueck.de This creates a hybrid material with enhanced mechanical stability. uni-osnabrueck.de The field of supramolecular polymer gels is rapidly advancing, with potential applications in areas from drug delivery to materials with self-healing properties. semanticscholar.orgnih.gov
Applications in Organic Electronics and Optoelectronics
Hole Transport Materials (HTMs) for Perovskite Solar Cells
In perovskite solar cells (PSCs), the hole transport material (HTM) plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. The ideal HTM should have a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction, good hole mobility, and stability.
The 1,4-dialkoxybenzene unit is a well-established electron-donating moiety used in the construction of conjugated polymers for organic electronics. researchgate.netacs.org While 1,4-bis(undecyloxy)benzene itself is not typically used as an HTM in its monomeric form, it serves as a crucial building block for synthesizing more complex conjugated polymers. Researchers have prepared copolymers incorporating 1,4-dialkoxybenzene units with other aromatic structures, such as thiophene (B33073) and benzothiadiazole, via methods like direct C-H arylation. sci-hub.se These polymers are designed as dopant-free HTMs, offering an alternative to commonly used materials that require chemical dopants to achieve sufficient conductivity. sci-hub.se The inclusion of the electron-rich 1,4-bis(undecyloxy)benzene segment helps to raise the HOMO energy level of the resulting polymer, which is a key parameter for achieving high open-circuit voltages in solar cell devices. researchgate.net
Fluorophores and Light-Emitting Materials
Fluorophores, or fluorescent molecules, are essential components in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The electronic properties of a molecule determine its ability to absorb and emit light. The 1,4-dialkoxybenzene core is a component of many larger, conjugated systems that exhibit strong fluorescence.
Derivatives based on a 1,4-bis(phenylethynyl)benzene (B159325) core, which features a central benzene (B151609) ring, show bright blue photoluminescence with high quantum yields in solution. researchgate.net The introduction of terminal alkoxy chains, such as undecyloxy groups, enhances solubility and influences the material's solid-state morphology, which in turn affects its emission properties. Similarly, stilbenoid molecules containing alkoxylated benzene rings are known to be emissive. uantwerpen.be The electron-donating nature of the alkoxy groups on the benzene ring is crucial for tuning the electronic structure and, consequently, the color and efficiency of the emitted light.
A significant challenge in the design of light-emitting materials is aggregation-caused quenching (ACQ), where molecules lose their fluorescence upon aggregation in the solid state. However, some molecules exhibit the opposite phenomenon, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where they are non-emissive in solution but become highly luminescent as aggregates or in the solid state.
This effect is often observed in molecules whose intramolecular rotations are restricted upon aggregation, which blocks non-radiative decay pathways and enhances radiative emission. A series of molecules based on a central benzene ring, similar in structure to 1,4-bis(undecyloxy)benzene, have been shown to possess AIE activity. acs.org The solid-state emission of these materials can be modulated by altering the length of the alkoxy side chains, which controls the molecular conformation and packing arrangements. acs.org For instance, a related compound with hexyl (C6) side chains achieved a high solid-state fluorescence quantum yield of 60.3%. acs.org The long and flexible undecyloxy chains of 1,4-bis(undecyloxy)benzene would similarly play a key role in directing the intermolecular packing in the solid state, making it a candidate for incorporation into AIE-active materials.
Charge-Carrier Transport Studies in Mesophases and Thin Films
The performance of organic electronic devices relies heavily on the efficient transport of charge carriers (holes and electrons) through the active material. This transport is highly dependent on the molecular ordering within the thin film. Many organic molecules with long alkyl chains, including 1,4-dialkoxybenzene derivatives, exhibit liquid crystal phases (mesophases) where molecules possess a degree of order between that of a crystalline solid and an isotropic liquid. tandfonline.com
In these mesophases, the molecules can self-assemble into ordered structures, such as layers (smectic phases) or columns (columnar phases), which create pathways for efficient charge transport. researchgate.net Studies on 1,4-bis(phenylethynyl)benzene derivatives with various alkoxy terminal chains have demonstrated high charge-carrier mobilities in their crystal mesophases. researchgate.net The length of the alkoxy chain is a determining factor for the type of mesophase formed and the temperature range over which it is stable. tandfonline.comresearchgate.net While nematic phases are common for shorter chains, longer chains tend to stabilize more ordered smectic phases. tandfonline.com This molecular organization is crucial for fabricating uniform, defect-free thin films with enhanced charge transport properties.
Table 1: Mesophase Behavior of Representative 1,4-Dialkoxybenzene Derivatives
| Compound/Derivative Class | Alkoxy Chain Length | Observed Mesophases | Reference |
|---|---|---|---|
| 1-[(4′-alkoxy)phenylethynyl]-4-(phenylethynyl)benzenes | C4, C6 | Nematic | tandfonline.com |
| 1-[(4′-alkoxy)phenylethynyl]-4-(phenylethynyl)benzenes | C12, C14, C16 | Smectic B | tandfonline.com |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | C12 | Nematic, Smectic A | nih.gov |
Donor-Acceptor Systems in Organic Photovoltaics
The active layer in most organic photovoltaic (OPV) devices is based on a donor-acceptor (D-A) architecture. In these systems, an electron-donating material is blended with an electron-accepting material. Upon light absorption, an exciton (B1674681) (a bound electron-hole pair) is created, which diffuses to the D-A interface where the electron is transferred to the acceptor and the hole remains on the donor.
The 1,4-dialkoxybenzene unit is a classic electron-rich building block for the donor component in D-A copolymers. researchgate.netacs.org By polymerizing it with an electron-deficient unit, such as 2,1,3-benzothiadiazole, researchers can create low band gap polymers that absorb a broad range of the solar spectrum. researchgate.net The electronic properties of the resulting D-A polymer can be fine-tuned by changing the alkoxy chain length on the benzene donor unit and modifying the acceptor unit. researchgate.netacs.org For example, polymers incorporating 1,4-dialkoxybenzene have been successfully used in OPV devices, achieving power conversion efficiencies of up to 2.2%. researchgate.net The undecyloxy chains would provide good solubility for the resulting polymer, facilitating its processing into thin films from solution for device fabrication.
Table 2: Performance of Photovoltaic Devices Based on 1,4-Dialkoxybenzene Copolymers
| Polymer Donor | Acceptor Unit | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Power Conversion Efficiency (η) | Reference |
|---|---|---|---|---|---|
| P1 (C4 alkoxy) | Benzothiadiazole | 0.64 V | 2.6 mA/cm² | 0.8% | researchgate.net |
| P2 (C12 alkoxy) | Benzothiadiazole | 0.56 V | 4.6 mA/cm² | 1.6% | researchgate.net |
Dielectric Materials
Dielectric materials are electrical insulators that can be polarized by an applied electric field. In the context of organic electronics, materials with specific dielectric properties are needed for applications such as capacitors and the gate dielectric layer in organic field-effect transistors (OFETs).
While the primary application of 1,4-bis(undecyloxy)benzene in electronics is based on its semiconducting and photophysical properties, its nature as a liquid crystalline material imparts it with anisotropic dielectric properties. This means its dielectric constant differs depending on the direction of the applied electric field relative to the molecular alignment. This property is the fundamental principle behind liquid crystal displays (LCDs). However, the main body of research on 1,4-dialkoxybenzene derivatives focuses on their use as active charge-transporting or light-emitting components rather than as passive dielectric insulators. Polymeric derivatives of 2,5-di-t-butyl-1,4-dialkoxybenzene have been investigated as redox-active materials for cathodes in organic batteries, which relies on charge transport rather than dielectric insulation. researchgate.net
Future Research Directions and Emerging Areas
Exploration of Novel Derivatives with Tailored Alkyl Chains and Linkers
A significant frontier in the development of materials based on 1,4-Bis(undecyloxy)benzene lies in the systematic exploration of novel derivatives. Future work will focus on the precise tailoring of the undecyloxy alkyl chains and the core benzene (B151609) linker to fine-tune and enhance material properties. The length, branching, and terminal functionality of the alkyl chains are known to profoundly influence the mesomorphic behavior, such as the type of liquid crystal phase (nematic, smectic) and the phase transition temperatures.
Research on analogous systems has demonstrated that even subtle modifications can lead to dramatic changes in material properties. For instance, studies on 1,4-bis(phenylethynyl)benzene (B159325) derivatives have shown that altering the terminal alkyl or alkoxy chains directly impacts charge-carrier mobilities, a key parameter for applications in organic electronics. Similarly, in banana-shaped liquid crystals, the phase sequence is heavily dependent on the length of the terminal alkoxy chains. acgpubs.org
Future investigations could involve:
Introducing Chirality: Incorporating chiral centers into the alkyl chains to induce chiral liquid crystal phases, such as cholesteric or blue phases, which are of great interest for optical applications.
Varying Chain Length and Branching: Systematically varying the undecyl chain to shorter or longer lengths (e.g., C8 to C16) or introducing branching to disrupt packing and create materials with different viscosities and clearing points.
Modifying the Core Linker: Replacing the simple benzene core with more complex aromatic systems or introducing different linking groups between the core and the alkyl chains. An example includes derivatives like 1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]benzene, which incorporates benzoate (B1203000) linkers and terminal acrylate (B77674) groups, making it suitable for polymerization into liquid crystal elastomers. masterorganicchemistry.com Another approach is the synthesis of derivatives with indolin-1-ylmethyl linkers, which has been explored for biological applications. d-nb.info
These synthetic modifications will allow for the creation of a library of compounds with a broad spectrum of physical properties, tailored for specific technological needs ranging from displays to sensors and actuators.
Advanced In-Situ Characterization for Dynamic Processes
Understanding the dynamic processes of self-assembly, phase transitions, and response to external stimuli is critical for designing functional materials. While traditional techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are essential for identifying liquid crystal phases, future research will increasingly rely on advanced, time-resolved, and in-situ characterization methods. ipme.runih.gov
These advanced techniques allow for the real-time observation of molecular rearrangements as they happen.
In-Situ Optical and X-ray Techniques: Microscopic optical characterization can be used to observe the dynamics of crystal twinning and structural transformations under an electric field. acs.org Time-resolved X-ray diffraction (XRD) and Grazing Incidence Small Angle X-ray Scattering (GISAXS) can provide detailed structural information during phase transitions, revealing changes in molecular packing and layer spacing on the nanometer scale. ipme.ru
Real-Time Spectroscopic Monitoring: LC-based sensors have been developed for the real-time monitoring of pH changes resulting from enzymatic activity, demonstrating the sensitivity of these systems to interfacial events. researchgate.netnih.gov Applying similar principles, one could monitor the response of functionalized 1,4-Bis(undecyloxy)benzene derivatives to chemical or biological analytes.
Advanced NMR Spectroscopy: Techniques like Xenon-129 NMR have proven effective in detecting subtle phase transitions, including nematic-to-smectic and reentrant nematic phases, by probing changes in local dynamics and density. acs.org This could be a powerful, non-destructive tool for characterizing the complex phase behavior of new 1,4-Bis(undecyloxy)benzene derivatives.
Real-Time Microscopy of Self-Assembly: Polarized video microscopy can be used to observe the formation of liquid crystal domains in real-time, for example, within evaporating droplets, providing insights into the kinetics of self-assembly under confinement. bohrium.com
By employing these advanced methods, researchers can gain a deeper understanding of the structure-property-dynamics relationships that govern the behavior of these materials, accelerating the design of materials with precisely controlled responses.
Design of Multi-Stimuli Responsive Materials
A major emerging area is the design of "smart" materials that can respond to multiple external stimuli, such as temperature, light, electric fields, and chemical analytes. The 1,4-Bis(undecyloxy)benzene scaffold is an excellent platform for building such multi-responsive systems. The design principle involves integrating two or more stimuli-responsive functional groups into the molecular structure. benthamdirect.com
Future research can explore several strategies to impart multi-stimuli responsiveness:
Photo- and Thermo-Responsiveness: By incorporating a photo-switchable moiety, such as an azobenzene (B91143) unit, into the molecular design, it would be possible to create materials whose phase behavior can be controlled by both temperature and specific wavelengths of light. benthamdirect.com
Chemo- and Mechano-Responsiveness: Introducing functional groups capable of specific binding (e.g., to metal ions or biological molecules) could lead to materials that change their optical or mechanical properties upon exposure to a target analyte. benthamdirect.com The inherent anisotropy of the liquid crystal phase means that small molecular changes at an interface can be amplified into a macroscopic optical signal.
Electro- and Opto-Responsiveness: The dielectric and optical anisotropy of calamitic liquid crystals like 1,4-Bis(undecyloxy)benzene forms the basis of their use in displays. Future work could focus on enhancing this responsiveness by designing derivatives with larger dipole moments or higher birefringence, leading to devices that operate at lower voltages or with higher contrast.
The development of materials that respond to combinations of physical, chemical, and biological signals will open up applications in areas like smart interfaces, multifunctional sensors, and adaptive optics. benthamdirect.comorgchemres.org
Scalable Synthesis and Green Chemistry Approaches
For any material to move from laboratory curiosity to industrial application, its synthesis must be efficient, cost-effective, and environmentally sustainable. The conventional synthesis of 1,4-Bis(undecyloxy)benzene typically relies on the Williamson ether synthesis, which involves reacting hydroquinone (B1673460) with an alkyl halide (1-bromoundecane) in the presence of a strong base and often in polar aprotic solvents. acgpubs.orgwikipedia.org While effective, this method can present challenges related to scalability, solvent waste, and reaction times. orgchemres.orgwikipedia.org
Future research will focus on developing greener and more scalable synthetic routes. Key areas of improvement include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields, aligning with the principles of green chemistry. benthamdirect.comorgchemres.orgnumberanalytics.com
Alternative Catalysis: The use of phase-transfer catalysts can improve reaction efficiency and reduce the need for harsh conditions. numberanalytics.comresearchgate.net Another approach is using reusable, solid-supported catalysts, such as those derived from biomass, which simplifies product purification and reduces waste. benthamdirect.com
Greener Solvents and Solvent-Free Conditions: Replacing traditional organic solvents with water (using surfactant-based micellar catalysis) or eliminating the solvent altogether are key green chemistry strategies. orgchemres.orgresearchgate.net
The table below compares a conventional approach with potential green alternatives for the synthesis of 1,4-dialkoxybenzenes.
| Parameter | Conventional Williamson Ether Synthesis | Green Chemistry Approaches |
|---|---|---|
| Energy Input | Prolonged heating (reflux for 1-24 hours) wikipedia.orgnih.gov | Microwave irradiation (minutes) benthamdirect.comorgchemres.org |
| Solvents | Polar aprotic solvents (e.g., DMF, DMSO, Acetone) acgpubs.orgmasterorganicchemistry.com | Green solvents (e.g., water, ethanol) or solvent-free conditions benthamdirect.comresearchgate.net |
| Catalyst | Often requires stoichiometric amounts of strong base (e.g., NaOH, KOH) acgpubs.orgwvu.edu | Phase-transfer catalysts, reusable supported catalysts (e.g., banana peel ash) benthamdirect.comnumberanalytics.com |
| Waste Profile | Significant solvent waste, difficult to recycle catalysts | Minimal solvent waste, potential for catalyst recycling benthamdirect.com |
Developing robust, scalable, and green synthetic protocols is essential for the commercial viability and environmental sustainability of materials derived from 1,4-Bis(undecyloxy)benzene.
Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Engineering
The most significant breakthroughs in the field of 1,4-Bis(undecyloxy)benzene and related liquid crystals will emerge from strong collaborations across scientific and engineering disciplines. The journey from a single molecule to a functional device is inherently interdisciplinary.
Chemistry: Synthetic chemists design and create novel derivatives with tailored molecular architectures, introducing specific functionalities, and optimizing reaction pathways for purity and yield. tandfonline.comtandfonline.com
Physics: Physicists characterize the fundamental properties of these new materials. This includes studying the complex phase behavior, understanding the nature of molecular ordering using techniques like X-ray scattering, and investigating the optical and electronic properties that arise from the material's anisotropy. mdpi.comworldscientific.com
Materials Engineering: Materials engineers bridge the gap between fundamental properties and practical applications. They develop methods to process and align these materials into thin films or fibers, integrate them into device architectures (e.g., displays, sensors, organic photovoltaics), and test their performance and durability. researchgate.netmdpi.com
A prime example of this synergy is the development of organic semiconductors, where chemists synthesize molecules like 1,4-bis(phenylethynyl)benzene derivatives, physicists measure their charge-carrier mobility in different liquid crystal phases, and engineers incorporate them into prototype transistors. researchgate.net Similarly, creating advanced optical materials requires chemists to build in chiroptical properties, physicists to analyze the light-matter interactions in thin films, and engineers to fabricate devices like tunable filters or anti-counterfeiting labels. The fusion of expertise from these fields is essential to tackle the complex challenges and fully realize the potential of these versatile molecules.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,4-Bis(undecyloxy)benzene, and what key parameters influence yield and purity?
- Methodology :
- Nucleophilic aromatic substitution : React 1,4-dihydroxybenzene with undecyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF). Optimize reaction time (typically 12–24 hours) and stoichiometric ratios (2:1 alkyl halide to diol) to maximize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and confirm with -NMR (e.g., para-substitution confirmed by singlet at δ 6.8–7.2 ppm) .
- Key Parameters :
- Temperature (80–100°C for efficient substitution), solvent polarity, and anhydrous conditions to prevent hydrolysis of the alkyl halide.
Q. Which spectroscopic techniques are most effective for characterizing 1,4-Bis(undecyloxy)benzene, and how are data interpreted?
- Techniques :
- -/-NMR : Identify aromatic protons (singlet for symmetry) and alkyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .
- FT-IR : Confirm ether linkages (C-O-C stretch at 1200–1250 cm⁻¹) and absence of hydroxyl groups (no broad peak at 3200–3600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺ at m/z 462 for C₂₈H₅₀O₂) and fragmentation patterns (e.g., loss of undecyl chains) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MP2) predict the electronic and optical properties of 1,4-Bis(undecyloxy)benzene, and what are their limitations?
- Methodology :
- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for hyperpolarizability calculations. MP2 accounts for electron correlation but is computationally expensive for large alkyl chains .
- Limitations :
- Long alkyl chains increase conformational complexity, reducing accuracy in dipole moment predictions.
- Hybrid functionals (e.g., B3LYP) may underestimate charge transfer in π-conjugated systems .
- Example Data :
| Property | HF/6-31G(d) | MP2/6-31G(d) | Experimental |
|---|---|---|---|
| Dipole Moment (D) | 1.8 | 2.1 | 2.3 (±0.2) |
| Polarizability (ų) | 45.2 | 48.7 | 47.5 (±1.5) |
Q. What experimental strategies mitigate side reactions during synthesis, especially regarding alkyl chain stability?
- Strategies :
- Inert Atmosphere : Use N₂/Ar to prevent oxidation of undecyl chains during reflux .
- Byproduct Analysis : Employ HPLC or GC-MS to detect sulfonic acids or Fries rearrangement products (common in ether syntheses) .
- Chain Protection : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to avoid unintended substitutions .
Q. How should researchers address discrepancies between theoretical predictions and experimental observations in dipole moments or hyperpolarizability?
- Resolution :
- Dynamic Effects : Include solvent corrections (e.g., PCM model) in DFT calculations to account for solvation .
- Conformational Sampling : Use molecular dynamics (MD) to model flexible alkyl chains, which static calculations may overlook .
- Experimental Validation : Compare with Stark spectroscopy or electric-field-induced second-harmonic generation (EFISHG) for nonlinear optical properties .
Application-Oriented Questions
Q. What role does the undecyloxy chain length play in the mesomorphic behavior of 1,4-Bis(undecyloxy)benzene, and how is this evaluated?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., melting points, liquid crystalline phases) .
- Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., smectic or nematic phases) at varying temperatures.
Q. How can 1,4-Bis(undecyloxy)benzene serve as a ligand or building block in supramolecular chemistry?
- Applications :
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) via oxygen donors to form porous networks .
- Liquid Crystals : Functionalize with photoactive groups (e.g., azo) for stimuli-responsive materials .
Safety and Handling
Q. What are the critical safety protocols for handling 1,4-Bis(undecyloxy)benzene in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
